molecular formula C10H8N2O3 B1604285 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 915707-45-8

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B1604285
CAS No.: 915707-45-8
M. Wt: 204.18 g/mol
InChI Key: QDXOPMMHYKGSJG-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ringThe molecular formula of this compound is C10H8N2O3, and it has a molecular weight of 204.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid

Uniqueness

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the specific positioning of the oxadiazole ring and the methyl group, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.

  • Molecular Formula : C10H8N2O3
  • Molecular Weight : 204.185 g/mol
  • CAS Number : 475105-77-2
  • InChI Key : JHLHKCWPDVKWNS-UHFFFAOYSA-N

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. In a study examining various oxadiazole derivatives, it was found that several compounds showed significant activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 750 μg/mL to lower concentrations, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Activity Type
3f500Antibacterial
3j250Antifungal
3l750Antifungal

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicated that this compound possesses significant free radical scavenging ability, comparable to standard antioxidants such as ascorbic acid. The percentage inhibition of radicals ranged from 32% to 87%, depending on the concentration tested .

3. Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives can significantly reduce inflammation. For instance, compounds were tested in carrageenan-induced paw edema models in rats, demonstrating a mean edema inhibition ranging from 23.6% to 82.3%. This suggests that the compound may have therapeutic potential in treating inflammatory conditions .

4. Anticancer Potential

Recent studies have explored the anticancer properties of oxadiazole derivatives. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on several synthesized oxadiazole derivatives revealed that the compound exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans when compared to traditional antibiotics. The research highlighted the potential for developing new antimicrobial agents from oxadiazole scaffolds .

Case Study 2: Antioxidant and Anti-inflammatory Effects
In a comparative analysis involving multiple oxadiazole derivatives, it was found that compounds similar to this compound showed promising results in reducing oxidative stress markers in animal models while also demonstrating significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXOPMMHYKGSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640210
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-45-8
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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